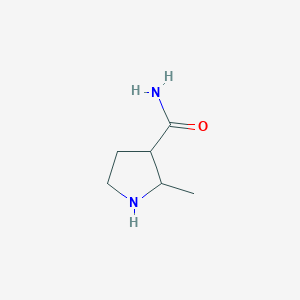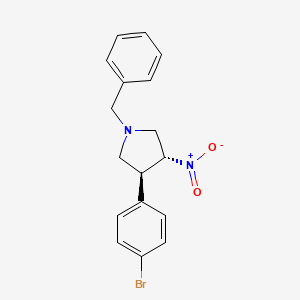
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a nitro group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common approach is the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The synthesis may start with the formation of the pyrrolidine ring, followed by the introduction of the benzyl, bromophenyl, and nitro groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Substitution: The benzyl group can be modified through electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of substituted pyrrolidines.
Substitution: Formation of various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can be compared with other similar compounds, such as:
Rel-(3S,4R)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine: Similar structure but with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromophenyl and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17BrN2O2 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1 |
Clave InChI |
IILNFOQIYDOAQA-SJORKVTESA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


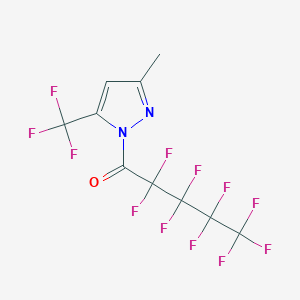
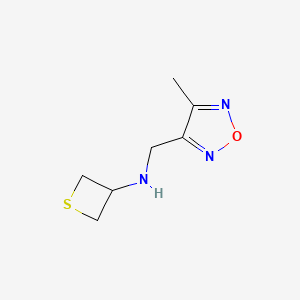

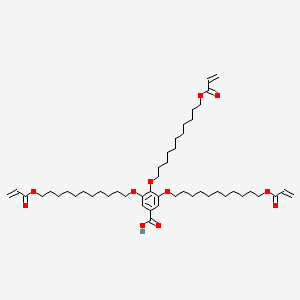



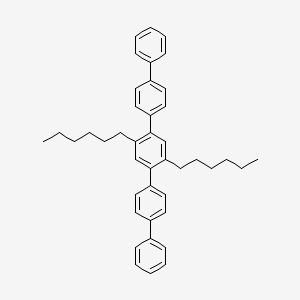

![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
